Cas no 2248292-97-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate is a specialized organic compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a substituted furan-2-carboxylate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals. The phthalimide group enhances stability and facilitates further functionalization, while the ethyl and methyl substituents on the furan ring influence steric and electronic properties. Its balanced lipophilicity and modular design allow for tailored applications in heterocyclic synthesis. The compound is typically handled under controlled conditions due to its potential sensitivity to hydrolysis or thermal decomposition.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate structure
2248292-97-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate
CAS番号:2248292-97-7
MF:C16H13NO5
メガワット:299.278124570847
CID:5931940
PubChem ID:165730827

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248292-97-7
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate
    • EN300-6514885
    • インチ: 1S/C16H13NO5/c1-3-10-8-9(2)13(21-10)16(20)22-17-14(18)11-6-4-5-7-12(11)15(17)19/h4-8H,3H2,1-2H3
    • InChIKey: WNGFZDSARMGCNR-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C(C)C=C1CC

計算された属性

  • せいみつぶんしりょう: 299.07937252g/mol
  • どういたいしつりょう: 299.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 467
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6514885-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate
2248292-97-7
0.5g
$1014.0 2023-05-31
Enamine
EN300-6514885-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate
2248292-97-7
0.25g
$972.0 2023-05-31
Enamine
EN300-6514885-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate
2248292-97-7
1g
$1057.0 2023-05-31
Enamine
EN300-6514885-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate
2248292-97-7
5g
$3065.0 2023-05-31
Enamine
EN300-6514885-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate
2248292-97-7
2.5g
$2071.0 2023-05-31
Enamine
EN300-6514885-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate
2248292-97-7
0.05g
$888.0 2023-05-31
Enamine
EN300-6514885-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate
2248292-97-7
10g
$4545.0 2023-05-31
Enamine
EN300-6514885-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate
2248292-97-7
0.1g
$930.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate 関連文献

Related Articles

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylateに関する追加情報

Compound CAS No: 2248292-97-7 - 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-Ethyl-3-Methylfuran-2-Carboxylate

The compound with CAS number 2248292-97-7, known as 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-Ethyl-3-Methylfuran-2-Carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines elements of isoindole and furan derivatives, making it a valuable subject for both theoretical and applied research.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of advanced materials and pharmaceuticals. The isoindole moiety within its structure contributes to its stability and reactivity, while the furan ring introduces electronic properties that are advantageous in certain chemical reactions. Researchers have explored its role in drug delivery systems, where its biocompatibility and controlled release capabilities have shown promising results.

One of the most intriguing aspects of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-Ethyl-3-Methylfuran-Carboxylate is its ability to act as a precursor in the synthesis of more complex molecules. By modifying specific functional groups within its structure, scientists have been able to create derivatives with enhanced properties tailored for specific applications. For instance, modifications to the ethyl and methyl substituents have led to improved solubility in organic solvents, which is critical for many industrial processes.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have made it possible to streamline the production process, reducing costs and increasing efficiency. These developments have positioned this compound as a key intermediate in the production of high-performance polymers and specialty chemicals.

In terms of structural analysis, the compound exhibits a planar geometry due to the conjugation between the isoindole and furan rings. This planarity enhances its electronic properties, making it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Studies have demonstrated that incorporating this compound into OLEDs can improve their efficiency and longevity, contributing to the development of next-generation display technologies.

The versatility of 1,3-Dioxo-...-Furan-Carboxylate extends to its application in biochemistry as well. Its ability to form stable complexes with metal ions has led to its use in catalytic processes and as a ligand in coordination chemistry. This property opens up new avenues for its application in enzyme mimicry and asymmetric synthesis.

Furthermore, the compound's reactivity under various conditions has been extensively studied. Its participation in nucleophilic aromatic substitution reactions has been optimized through computational modeling, providing insights into reaction mechanisms and selectivity. These findings are crucial for designing efficient synthetic pathways for related compounds.

In conclusion, the compound with CAS number 224829-...-Furan-Carboxylate represents a significant advancement in organic chemistry. Its unique structure and versatile properties make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in both academic research and industrial applications.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd